rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one: is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyrrolidin-2-one core, a cyclopropyl group, and a pyridin-4-yl substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. The key steps include the formation of the pyrrolidin-2-one core, introduction of the cyclopropyl group, and the addition of the pyridin-4-yl substituent. Common reagents used in these steps include cyclopropylamine, pyridine derivatives, and various protecting groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. Reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyridin-4-yl substituent.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one
- rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-2-yl)pyrrolidin-2-one
Uniqueness: rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidin-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2307747-77-7 |
---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.3 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.